REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[S:10][C:9]2[CH2:11][C:12]([CH3:15])([CH3:14])[CH2:13][C:8]=2[CH:7]=1)=[O:5].S(=O)(=O)(O)O.P([O-])([O-])(O)=O.[K+].[K+].C(OCC)(=O)C>O>[CH3:14][C:12]1([CH3:15])[CH2:13][C:8]2[C:7]3[CH2:2][CH2:3][C:4](=[O:5])[C:6]=3[S:10][C:9]=2[CH2:11]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=CC2=C(S1)CC(C2)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
dipotassium hydrogen phosphate
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed into an ice/acetone bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer of the filtrate was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash column chromatography (silica, 80:20 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2=C(C3=C(S2)C(CC3)=O)C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |